Vimseltinib
Overview
Description
Vimseltinib is an investigational, oral switch-control tyrosine kinase inhibitor specifically designed to selectively and potently inhibit the colony-stimulating factor 1 receptor (CSF1R). It has shown promise in the treatment of tenosynovial giant cell tumor (TGCT) and other diseases promoted by macrophages . This compound was developed using a proprietary switch-control kinase inhibitor platform .
Chemical Reactions Analysis
Vimseltinib undergoes various chemical reactions, primarily involving its interaction with CSF1R. It is a potent inhibitor of CSF1-stimulated phosphorylation of CSF1R . The compound’s chemical stability and reactivity under different conditions are crucial for its efficacy, but specific details on oxidation, reduction, or substitution reactions are not extensively documented.
Scientific Research Applications
Vimseltinib has significant scientific research applications, particularly in the field of oncology. It is being investigated for its efficacy in treating tenosynovial giant cell tumor (TGCT), a rare, locally aggressive neoplasm . The compound has shown potential in depleting macrophages and other CSF1R-dependent cells, inhibiting tumor growth, and reducing bone degradation in preclinical studies . Additionally, this compound is being studied in various clinical trials to assess its safety, efficacy, pharmacokinetics, and pharmacodynamics in patients with advanced tumors and TGCT .
Mechanism of Action
Vimseltinib exerts its effects by selectively and potently inhibiting CSF1R. This inhibition disrupts the signaling pathways that promote the recruitment and growth of CSF1R-dependent inflammatory cells . By targeting CSF1R, this compound modulates innate and adaptive immunity, as well as tissue repair and homeostasis . This mechanism is particularly effective in treating diseases where macrophages play a critical role, such as TGCT .
Comparison with Similar Compounds
Vimseltinib is unique due to its high selectivity and potency in inhibiting CSF1R. Similar compounds include pexidartinib, another CSF1R inhibitor that has received FDA approval for the treatment of TGCT . this compound’s design to exploit the switch control region of CSF1R provides it with a distinct advantage in terms of selectivity and reduced off-target activity . Other similar compounds include kinase inhibitors that target related kinases such as KIT, PDGFRA, PDGFRB, and FLT3 .
Properties
IUPAC Name |
3-methyl-5-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-(propan-2-ylamino)pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-14(2)27-23-25-12-18(22(31)30(23)5)19-6-7-21(15(3)28-19)32-17-8-9-24-20(10-17)16-11-26-29(4)13-16/h6-14H,1-5H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGAHWWPABTBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628606-05-2 | |
Record name | Vimseltinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628606052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VIMSELTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX9FTM69BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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